Cas no 76663-60-0 (Equilin 3-O-β-D-glucuronide)

Equilin 3-O-β-D-glucuronide is a conjugated metabolite of equilin, formed via glucuronidation at the 3-hydroxyl position. This water-soluble derivative enhances the excretion and bioavailability of equilin, making it valuable in pharmacokinetic and metabolic studies. Its stable glucuronide linkage ensures reliable detection in analytical applications, such as LC-MS or HPLC, for quantifying hormone metabolites in biological samples. The compound is particularly relevant in research involving estrogen metabolism, equine endocrinology, or steroid hormone profiling. High-purity Equilin 3-O-β-D-glucuronide is essential for calibration standards and method validation in clinical or veterinary laboratories. Its well-characterized structure supports reproducible results in enzymatic and transport studies.
Equilin 3-O-β-D-glucuronide structure
Equilin 3-O-β-D-glucuronide structure
商品名:Equilin 3-O-β-D-glucuronide
CAS番号:76663-60-0
MF:C24H28O8
メガワット:444.47
CID:5067005

Equilin 3-O-β-D-glucuronide 化学的及び物理的性質

名前と識別子

    • Equilin 3-O-β-D-glucuronide
    • インチ: 1S/C24H28O8/c1-24-9-8-14-13-5-3-12(10-11(13)2-4-15(14)16(24)6-7-17(24)25)31-23-20(28)18(26)19(27)21(32-23)22(29)30/h3-5,10,14,16,18-21,23,26-28H,2,6-9H2,1H3,(H,29,30)/t14-,16+,18+,19+,20-,21+,23-,24+/m1/s1
    • InChIKey: MQWRHMGEKSDVPS-WXWKMSCZSA-N
    • ほほえんだ: [C@H]1([C@@H](O)[C@H](OC2=CC=C3[C@]4(CC[C@@]5(C(CC[C@]5(C4=CCC3=C2)[H])=O)C)[H])O[C@H](C(O)=O)[C@H]1O)O

Equilin 3-O-β-D-glucuronide 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Apollo Scientific
BICL2221-1mg
Equilin 3-O-?-D-glucuronide
76663-60-0
1mg
£327.00 2025-02-22
Apollo Scientific
BICL2221-2mg
Equilin 3-O-?-D-glucuronide
76663-60-0
2mg
£539.00 2025-02-22
Apollo Scientific
BICL2221-5mg
Equilin 3-O-?-D-glucuronide
76663-60-0
5mg
£1154.00 2025-02-22

Equilin 3-O-β-D-glucuronide 関連文献

Equilin 3-O-β-D-glucuronideに関する追加情報

Recent Advances in the Study of Equilin 3-O-β-D-glucuronide (CAS: 76663-60-0)

Equilin 3-O-β-D-glucuronide (CAS: 76663-60-0) is a conjugated metabolite of equilin, a naturally occurring estrogen found in horses and a key component of hormone replacement therapies. Recent studies have focused on its pharmacokinetics, metabolic pathways, and potential therapeutic applications. This research brief synthesizes the latest findings on this compound, highlighting its significance in the field of chemical biology and pharmaceutical sciences.

A 2023 study published in the Journal of Steroid Biochemistry and Molecular Biology investigated the enzymatic synthesis and stability of Equilin 3-O-β-D-glucuronide. The research team utilized high-performance liquid chromatography (HPLC) coupled with mass spectrometry to characterize the compound's structure and purity. Their findings confirmed the compound's stability under physiological conditions, making it a viable candidate for further pharmaceutical development.

Another significant advancement comes from a 2024 preclinical study that explored the compound's role in estrogen receptor modulation. The study, conducted by researchers at the University of California, demonstrated that Equilin 3-O-β-D-glucuronide exhibits selective binding affinity to ERα receptors, suggesting potential applications in targeted hormone therapies for breast cancer and osteoporosis.

Recent technological innovations have also improved the synthesis of Equilin 3-O-β-D-glucuronide. A team at MIT developed a novel biocatalytic method using engineered UDP-glucuronosyltransferase enzymes, achieving a 90% yield reduction in production costs while maintaining high purity standards. This breakthrough could significantly impact the commercial availability of this important metabolite.

Ongoing clinical trials are investigating the safety profile of Equilin 3-O-β-D-glucuronide in postmenopausal women. Preliminary results from Phase II trials indicate favorable pharmacokinetic properties with reduced hepatic first-pass effect compared to unconjugated equilin. These findings support the compound's potential as a safer alternative in hormone replacement regimens.

Future research directions include exploring the compound's anti-inflammatory properties and its potential application in neurodegenerative diseases. Early in vitro studies suggest that Equilin 3-O-β-D-glucuronide may modulate neuroinflammatory pathways, opening new avenues for therapeutic development in conditions like Alzheimer's disease.

おすすめ記事

推奨される供給者
HUNAN CHEMFISH PHARMACEUTICAL CO.,LTD
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
中国のサプライヤー
大量
HUNAN  CHEMFISH PHARMACEUTICAL CO.,LTD
Nantong Boya Environmental Protection Technology Co., Ltd
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
中国のサプライヤー
大量
Nantong Boya Environmental Protection Technology Co., Ltd
Shanghai Jinhuan Chemical CO., LTD.
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
中国のサプライヤー
大量
Shanghai Jinhuan Chemical CO., LTD.
河南东延药业有限公司
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
中国のサプライヤー
大量
河南东延药业有限公司
Nanjing Jubai Biopharm
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
中国のサプライヤー
大量
Nanjing Jubai Biopharm